Ammonium osmium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

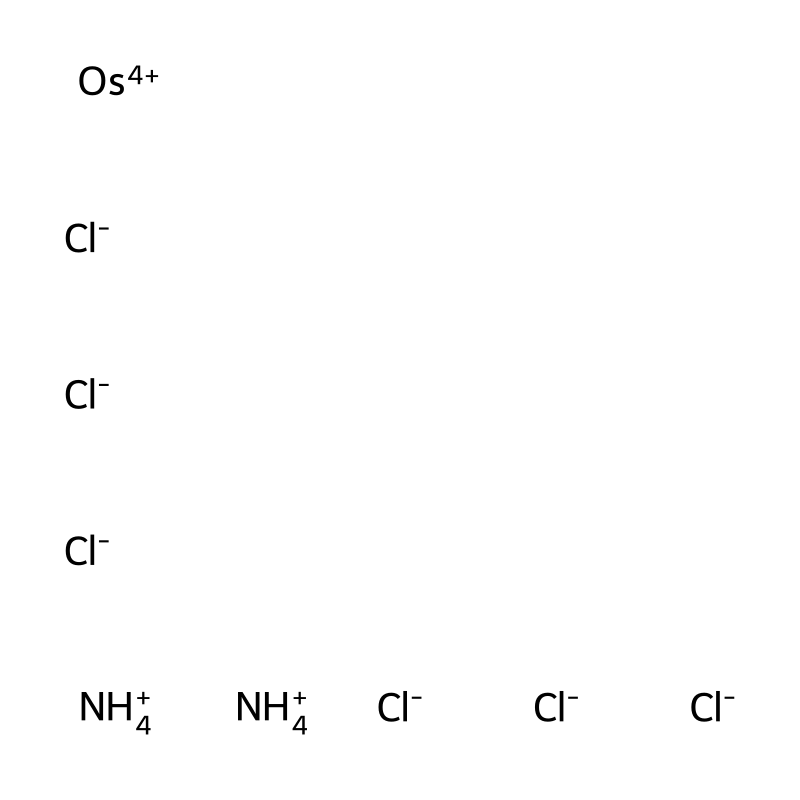

Ammonium osmium chloride, also known as ammonium hexachloroosmate(IV), is a chemical compound with the molecular formula and a molecular weight of approximately 439.02 g/mol. This compound appears as a red powder or dark red octahedral crystals and is known for its high thermal stability and low solubility in water . It is primarily used in various applications involving osmium, a dense transition metal known for its unique properties, including the highest melting point among all elements.

Catalyst Precursor:

Ammonium osmium chloride serves as a precursor for the synthesis of osmium catalysts. Osmium catalysts are highly versatile and find use in various organic transformations, including:

- Hydrogenation: They efficiently catalyze the addition of hydrogen to unsaturated bonds in organic molecules, playing a crucial role in the production of various fine chemicals and pharmaceuticals .

- Hydroformylation: Osmium catalysts enable the introduction of an aldehyde or ketone group into an organic molecule, finding applications in the synthesis of valuable building blocks for various materials .

- Oxidative coupling: These catalysts facilitate the formation of carbon-carbon bonds through the oxidation of alkenes, contributing to the synthesis of complex organic molecules .

Material Science:

Ammonium osmium chloride is utilized as a starting material for the preparation of osmium-based materials with specific properties:

- Electrochromic materials: These materials exhibit reversible color changes upon application of an electrical potential. Osmium-containing electrochromic materials are explored for applications in smart windows and displays .

- Photocatalytic materials: These materials possess the ability to convert light energy into chemical energy. Osmium-based photocatalysts are being investigated for their potential in water splitting and pollutant degradation applications .

Biomedical Research:

While still in the early stages of exploration, ammonium osmium chloride shows promise in biomedical research due to the unique properties of osmium:

- Cancer research: Osmium complexes are being investigated for their potential in cancer diagnosis and treatment due to their ability to bind to specific biomolecules in cancer cells .

- Imaging applications: Osmium-based radiopharmaceuticals are being developed for use in positron emission tomography (PET) imaging, potentially offering improved diagnostic capabilities .

where represents an amine ligand .

Ammonium osmium chloride exhibits notable biological activity, particularly as a potential cytotoxic agent. Studies have indicated that it can cause skin irritation and is harmful if ingested, highlighting its toxicity profile . Its interactions with biological systems may lead to oxidative stress and cellular damage, making it a compound of interest in biomedical research, particularly in studies involving metal-based drugs and their effects on cellular pathways.

The synthesis of ammonium osmium chloride typically involves the reaction of osmium tetrachloride with ammonium chloride in an aqueous solution. The general synthetic route can be described as follows:

- Preparation of Osmium Tetrachloride: Osmium tetrachloride is prepared by chlorination of osmium metal.

- Reaction with Ammonium Chloride: The osmium tetrachloride is then reacted with excess ammonium chloride in water to yield ammonium osmium chloride.

- Crystallization: The product can be purified through recrystallization from water or other suitable solvents.

This method ensures the formation of high-purity ammonium osmium chloride suitable for various applications .

Ammonium osmium chloride has several applications across different fields:

- Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to facilitate electron transfer processes.

- Glass and Ceramics: The compound is utilized in the production of specialty glasses and ceramics due to its thermal stability.

- Biomedical Research: Its properties are studied for potential use in drug development and as a cytotoxic agent against cancer cells.

- Analytical Chemistry: Ammonium osmium chloride is used in analytical chemistry for the detection of various compounds through colorimetric methods .

Research on the interactions of ammonium osmium chloride with biological molecules has revealed important insights into its mechanism of action. Studies indicate that it can bind to cellular components such as proteins and nucleic acids, leading to alterations in their structure and function. This binding may result in significant biological effects, including apoptosis in cancer cells. Furthermore, interaction studies have also focused on its potential role as an imaging agent due to its heavy metal properties, which enhance contrast in imaging techniques .

Ammonium osmium chloride shares similarities with other metal chlorides but stands out due to its unique properties associated with osmium. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Ammonium tungsten oxide | Used in catalysis; less toxic than osmium compounds | |

| Ammonium molybdate | Commonly used as a fertilizer; lower density | |

| Ammonium platinum(II) chloride | Used in anticancer therapies; more soluble than ammonium osmium chloride |

Ammonium osmium chloride is unique due to its high density, low solubility, and specific biological activities that are not commonly found in other metal chlorides. Its applications in specialized fields such as catalysis and biomedical research further highlight its distinctive role among similar compounds .